molecular formula C8H10O B213139 2-Methylbenzyl alcohol CAS No. 89-95-2

2-Methylbenzyl alcohol

Cat. No.: B213139
CAS No.: 89-95-2
M. Wt: 122.16 g/mol
InChI Key: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methylbenzyl alcohol is a simple aromatic alcoholInstead, it can interact with a variety of biological molecules, including proteins and lipids, depending on its concentration and the specific environment .

Mode of Action

The mode of action of this compound is primarily based on its physicochemical properties as an alcohol. Alcohols can form hydrogen bonds with other molecules, which can disrupt the structure and function of proteins and other macromolecules. In addition, alcohols can also dissolve lipid membranes, leading to increased membrane fluidity and permeability .

Biochemical Pathways

This compound can participate in various reactions due to the presence of the hydroxyl group. For instance, it can undergo oxidation to form an aldehyde or a carboxylic acid. It can also react with a hydrogen halide to produce an alkyl halide . .

Pharmacokinetics

It may also be absorbed through the skin or lungs if it is inhaled or comes into contact with the skin . Once in the body, it is likely to be distributed widely and may cross the blood-brain barrier. It is likely to be metabolized primarily in the liver, potentially through oxidation or conjugation reactions, and excreted in the urine .

Result of Action

The specific effects of this compound on cells and tissues will depend on its concentration and the specific context. At high concentrations, it may have cytotoxic effects due to its ability to disrupt protein structure and function and increase membrane fluidity . .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and temperature of the environment. In addition, its effects on biological systems can be modulated by the presence of other molecules, such as proteins or lipids, that can interact with it .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzyl alcohol can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methylbenzoic acid. This method is preferred due to its efficiency and scalability .

Properties

IUPAC Name

(2-methylphenyl)methanol
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InChI

InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGNIFUDRPBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059001
Record name 2-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; mp = 33-37 deg C; [Alfa Aesar MSDS]
Record name 2-Methylbenzyl alcohol
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CAS No.

89-95-2
Record name 2-Methylbenzyl alcohol
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Record name 2-Methylbenzyl alcohol
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Record name 2-Methylbenzyl alcohol
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Record name 2-Methylbenzyl alcohol
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Record name 2-methylbenzyl alcohol
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Record name O-METHYLBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

The preferred conditions are to dissolve 1 mole of alcohol (II) and 1.25 to 1.75 mole of ester (V) in which R4 is methyl in 25 to 35 parts by weight of toluene, referred to the quantity of (II) used. The solution is heated to 65°-75° C., 0.025 to 0.05 mole of sodium methylate is added, and the toluene-methanol azeotrope formed is distilled slowly for 1 to 2 hours. A further 0.0125 to 0.025 mole of sodium methylate is added and the solution is distilled for 30 minutes to 1 hour; this last operation is repeated once more. The products of the reaction are then isolated and purified by the aforesaid techniques.
[Compound]
Name
alcohol
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
1.5 (± 0.25) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0.0375 (± 0.0125) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzyl alcohol
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2-Methylbenzyl alcohol
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2-Methylbenzyl alcohol
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Customer
Q & A

Q1: What is the role of 2-Methylbenzyl alcohol as an intermediate in the biodegradation of o-xylene by certain bacteria?

A1: this compound is a key intermediate in the degradation pathway of o-xylene by some bacterial species like Pseudomonas stutzeri [, ] and Rhodococcus strain B3 []. These bacteria can utilize o-xylene as a sole carbon source. The first step involves the oxidation of a methyl group on o-xylene, leading to the formation of this compound. This alcohol is then further oxidized, ultimately resulting in the breakdown of the aromatic ring and complete mineralization of o-xylene.

Q2: How does the structure of this compound relate to its use in studying lipase stereoselectivity?

A2: this compound can be incorporated into a more complex structure, tricarbonyl(η6-2-methylbenzyl alcohol)chromium, which exists as enantiomers due to the chiral center at the benzylic carbon. []. Researchers utilize this compound to investigate the stereoselectivity of lipases, such as Lipase P from P. fluorescens and Lipase CC from C. cylindracea. These enzymes demonstrate preferential acylation of specific enantiomers, highlighting their potential for asymmetric synthesis of chiral molecules.

Q3: What are the implications of using this compound in high-concentration HPLC analysis?

A3: this compound has proven useful as a strong mobile phase additive in high-concentration HPLC, particularly for separating mixtures of structurally similar compounds like benzyl alcohol and 2-phenylethanol. [] Adding this compound to the mobile phase can significantly enhance the separation between these compounds, leading to improved resolution, potentially higher production rates, increased recovery yields, and enhanced purity of the separated fractions.

Q4: Can this compound be produced through electrochemical methods?

A4: Yes, this compound can be generated through the electro-oxidation of o-xylene in subcritical water. [] This method employs a stainless-steel reactor acting as an electrochemical cell, with platinum as the anode and the reactor itself serving as the cathode. The process results in the formation of this compound as the primary product, which can be further oxidized depending on the reaction conditions. This technique offers a potential alternative to traditional chemical oxidation methods for producing this compound.

Q5: How does this compound contribute to understanding cationic cyclization reactions?

A5: this compound and its derivatives, particularly its esters, are valuable tools for studying cationic cyclizations, even in the context of potential antibody-catalyzed reactions. [] Research indicates that the solvolysis rate of this compound esters varies depending on the leaving group. For example, sulfonate esters exhibit rapid solvolysis in aqueous solutions, while phosphonate diesters remain stable. This information guides the selection of appropriate leaving groups for promoting desired cyclization reactions.

Q6: How does the degradation of this compound contribute to the biodegradation of o-xylene?

A6: The degradation of this compound represents a crucial step in the complete mineralization of o-xylene by certain bacteria. [] After its formation from o-xylene, this compound undergoes further oxidation. This often leads to the formation of 3-methylcatechol, which enters the meta-cleavage pathway, resulting in the breakdown of the aromatic ring. This process ultimately leads to the formation of central metabolites that the bacteria can utilize for growth and energy.

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